molecular formula C4H2F2N2O2S B13484249 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid

4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B13484249
M. Wt: 180.14 g/mol
InChI Key: IYMIKDOJHKABJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiadiazole ring. One common method is the reaction of thiadiazole derivatives with difluoromethylating agents under controlled conditions. For instance, the use of ClCF₂H in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of bench-stable crystalline solids like XtalFluor-M® has streamlined the process, allowing for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the difluoromethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives

Comparison: 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid stands out due to its unique thiadiazole ring structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a preferred choice in various applications .

Properties

Molecular Formula

C4H2F2N2O2S

Molecular Weight

180.14 g/mol

IUPAC Name

4-(difluoromethyl)thiadiazole-5-carboxylic acid

InChI

InChI=1S/C4H2F2N2O2S/c5-3(6)1-2(4(9)10)11-8-7-1/h3H,(H,9,10)

InChI Key

IYMIKDOJHKABJI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=N1)C(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.